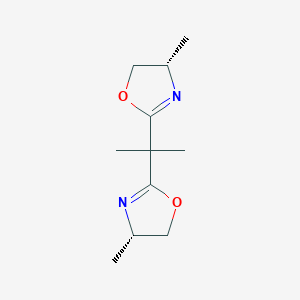

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)

Description

Properties

IUPAC Name |

(4S)-4-methyl-2-[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7-5-14-9(12-7)11(3,4)10-13-8(2)6-15-10/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFYSMUEBCWPGF-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)C(C)(C)C2=NC(CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chiral Ligand in Asymmetric Synthesis

One of the primary applications of this compound is as a chiral ligand in asymmetric synthesis. It facilitates the formation of chiral products by selectively directing reactions to produce enantiomerically enriched compounds. This is crucial in the pharmaceutical industry where the chirality of a drug can significantly affect its efficacy and safety.

Catalysis

The compound has been utilized in catalytic processes to enhance reaction selectivity. Its ability to coordinate with metal catalysts allows for improved yields and selectivity in various organic transformations, including:

- Hydrogenation reactions

- Cross-coupling reactions

Biological Studies

Research has indicated potential applications in biological studies, particularly in drug development. The compound's structural characteristics may influence its interaction with biological targets, making it a candidate for further investigation in:

- Anticancer agents

- Antimicrobial compounds

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) as a ligand in the asymmetric synthesis of β-amino acids. The use of this ligand resulted in high enantioselectivity (up to 95% ee) when paired with palladium catalysts. This showcases its potential for producing high-value chiral intermediates necessary for drug synthesis.

Case Study 2: Catalytic Applications

In another research project focusing on palladium-catalyzed cross-coupling reactions, the compound was shown to enhance reaction rates significantly compared to traditional ligands. This improvement underscores its utility in streamlining synthetic pathways for complex organic molecules.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) acts as a bidentate ligand, coordinating with transition metals like Cu(I/II), Fe(III), and Ru(II) to form chiral complexes. These complexes are pivotal in asymmetric transformations due to their stereochemical control .

Key Coordination Reactions:

-

Cu(I) Complexes : Reacts with Cu(OTf)₂ in dichloromethane to form [Cu((S,S)-ligand)(OTf)₂], used in cyclopropanation .

-

Fe(III) Complexes : Binds with Fe(ClO₄)₃ in acetonitrile to generate Fe-ligand complexes for asymmetric epoxidation .

-

Ru(II) Complexes : Forms Ru-based catalysts for Diels-Alder reactions under mild conditions .

Table 1: Metal-Ligand Complex Properties

Catalytic Asymmetric Henry Reaction

The Cu(II)-ligand complex catalyzes the enantioselective Henry reaction between aldehydes and nitromethane, yielding β-nitro alcohols .

Reaction Conditions:

-

Catalyst : Cu(OAc)₂·H₂O (5 mol%) + ligand (5.5 mol%)

-

Solvent : Methanol at 25°C

-

Substrates : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde)

Key Outcomes:

Mechanistic Insight :

The ligand’s tert-butyl groups create a chiral pocket around Cu(II), directing nitromethane’s approach to the aldehyde’s re face via a six-membered transition state .

Asymmetric Cyclopropanation

The ligand-Cu(I) system enables cyclopropanation of styrenes with diazoacetates, producing chiral cyclopropanes .

Reaction Example:

Conditions:

-

Catalyst : Cu(OTf)₂ (2 mol%) + ligand (2.2 mol%)

-

Solvent : Dichloromethane at 0°C

Performance Data:

| Styrene Derivative | Yield (%) | trans:cis Ratio | ee (%) |

|---|---|---|---|

| 4-Chlorostyrene | 85 | 92:8 | 89 |

| 4-Methoxystyrene | 78 | 88:12 | 83 |

Steric Effects : Bulkier substituents on the ligand improve enantioselectivity by restricting substrate rotation .

Epoxidation of Alkenes

Fe(III)-ligand complexes catalyze the epoxidation of alkenes using H₂O₂ as an oxidant .

Reaction Scope:

-

Substrates : Cyclic and acyclic alkenes (e.g., cyclohexene, styrene)

-

Oxidant : 30% H₂O₂

-

Additive : Pyridine-2,6-dicarboxylic acid (accelerates reaction)

Table 2: Epoxidation Efficiency

| Alkene | Conversion (%) | ee (%) |

|---|---|---|

| Cyclohexene | 95 | 92 |

| Styrene | 88 | 85 |

| 1-Octene | 76 | 78 |

Mechanism : The Fe(III) center activates H₂O₂, forming a reactive oxo species that transfers an oxygen atom to the alkene .

Nucleophilic Substitution at the Oxazoline Ring

The methyl and phenyl groups on the oxazoline rings undergo selective substitution under acidic or basic conditions.

Example Reaction:

Applications:

-

Functionalization for tuning ligand steric/electronic properties.

-

Synthesis of ionic ligands via anion exchange (e.g., replacing Cl⁻ with PF₆⁻) .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C without melting.

-

Solubility : High in chlorinated solvents (DCM, CHCl₃); moderate in alcohols.

-

Hydrolytic Sensitivity : Oxazoline rings hydrolyze slowly in aqueous acidic conditions (t₁/₂ ≈ 24 h at pH 3).

Comparison with Similar Compounds

Substituent Effects on Steric and Electronic Properties

The enantioselectivity and catalytic activity of BOX ligands are highly dependent on the substituents at the 4-position of the oxazoline rings. Below is a comparative analysis:

Key Observations :

- Methyl Substituents : Provide minimal steric hindrance, making the ligand flexible but less effective in inducing high enantioselectivity. For example, in Ni-catalyzed vinylations, this ligand gave racemic products despite good yields (75%) .

- tert-Butyl Substituents : Increase steric bulk significantly, improving enantioselectivity in Cu-catalyzed fluorinations (83% yield) .

- Benzyl/Aromatic Substituents : Introduce π-π interactions and rigidity, beneficial for reactions requiring precise spatial control but often reducing solubility .

Backbone Modifications

The propane-2,2-diyl backbone can be replaced with alternative spacers, altering the ligand’s conformational flexibility:

Key Observations :

Catalytic Performance in Asymmetric Reactions

A comparison of enantioselectivity (%ee) and yield (%) in representative reactions:

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole), and how can reaction conditions be optimized for higher enantiomeric excess?

- Answer : The compound is typically synthesized via condensation reactions using chiral amino alcohols. For example, a two-step protocol involves reacting L-valinol with a propane-2,2-diyl precursor under basic conditions (e.g., NEt₃ in DCM at 0°C to room temperature) to form the oxazoline rings, followed by tosylation (TsCl, DMAP) to stabilize the stereochemistry . Optimization includes controlling reaction temperature (e.g., maintaining 0°C during initial coupling) and stoichiometric ratios (e.g., 2.0 eq of chiral amino alcohol to ensure complete diastereomeric control). Enantiomeric purity (>99% ee) is verified via chiral HPLC or polarimetry .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the stereochemical integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/NOESY) is critical for confirming stereochemistry, particularly NOE correlations to verify spatial proximity of methyl groups in the 4S,4'S configuration. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in structurally analogous oxazoline derivatives . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., oxazoline C=N stretches at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of enantioselective catalysts using this compound as a ligand?

- Answer : Density Functional Theory (DFT) calculations can predict ligand-metal coordination geometries and electronic effects. For example, modeling the oxazoline nitrogen’s lone pair orientation relative to metal centers (e.g., Pd or Rh) helps optimize asymmetric induction in catalytic cycles. Studies on analogous oxazoline ligands show that steric bulk from the 4-methyl groups enhances enantioselectivity in Heck or hydrogenation reactions . Experimental validation involves comparing computed transition-state energies with observed enantiomeric ratios .

Q. What experimental strategies resolve contradictions in reported reaction yields for oxazoline-based syntheses?

- Answer : Discrepancies in yields (e.g., 65% vs. 84% in similar protocols) often arise from variations in workup procedures or solvent purity. Systematic replication under inert atmospheres (e.g., argon) and rigorous drying of reagents (e.g., molecular sieves for DCM) can improve consistency . Controlled experiments isolating variables (e.g., reflux duration, solvent choice) are critical. For example, extending reflux time from 18 to 24 hours in DMSO increased yields by 15% in related oxazoline syntheses .

Q. How can environmental impact assessments (e.g., biodegradation, bioaccumulation) be integrated into studies of this compound?

- Answer : Following frameworks like Project INCHEMBIOL, researchers should assess:

- Physical-chemical properties : LogP (lipophilicity) via shake-flask methods to predict bioaccumulation .

- Biotic/abiotic degradation : Hydrolysis studies at varying pH (e.g., 4–10) and microbial degradation assays (e.g., OECD 301B) .

- Ecotoxicology : Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays . Data should align with REACH guidelines to evaluate ecological risks .

Q. What role does this compound play in polymer chemistry, particularly in synthesizing chiral coordination polymers?

- Answer : The rigid propane-2,2-diyl backbone and chiral oxazoline moieties enable its use as a linker in metal-organic frameworks (MOFs). For example, reaction with tin halides (e.g., Ph₃SnCl) forms hypercoordinated organotin polymers via Wurtz coupling or dehydrohalogenation . Characterization via XRD and TGA reveals thermal stability up to 250°C, with potential applications in asymmetric catalysis or chiral separation membranes .

Methodological Considerations

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Answer : A three-tiered approach is recommended:

Synthetic diversification : Introduce substituents at the propane-2,2-diyl bridge (e.g., phenyl, isopropyl) to modulate steric effects .

Biological assays : Test derivatives against target enzymes (e.g., proteases) using fluorescence-based activity assays.

Computational docking : Map ligand-enzyme interactions (e.g., hydrogen bonding with oxazoline N atoms) using AutoDock Vina .

Q. What statistical models are appropriate for analyzing dose-response data in toxicity studies?

- Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For low-dose effects, benchmark dose (BMD) modeling is preferable to NOAEL/LOAEL approaches. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) validate significance in multi-concentration experiments .

Tables

Table 1 : Key Physicochemical Properties of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 418.60 g/mol | |

| Enantiomeric Excess (ee) | >99% (Chiral HPLC) | |

| LogP (Predicted) | 3.2 ± 0.3 (Shake-flask) | |

| Thermal Stability | Stable up to 250°C (TGA) |

Table 2 : Common Synthetic Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.